

N-Methylacrylamide monomer purity and analysis

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Compound of Interest

Compound Name: N-Methylacrylamide

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An In-depth Technical Guide to the Purity and Analysis of **N-Methylacrylamide** Monomer
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Methylacrylamide** (NMA), focusing on its chemical properties, purity specifications, and the analytical methodologies used for its characterization. **N-Methylacrylamide** is a monomer utilized in the synthesis of polymers for various applications, including hydrogels and functional materials in the biomedical field.^[1] Accurate assessment of its purity is critical to ensure the desired properties and safety of the final polymeric products.

Monomer Specifications and Properties

N-Methylacrylamide (CAS 1187-59-3) is an α,β -unsaturated amide that is reactive and can undergo polymerization.^{[1][2]} Its physical and chemical properties are summarized in Table 1. The purity of the monomer is a critical parameter, with commercial grades typically available at a minimum of 97%.^{[1][3]}

Table 1: Physical and Chemical Properties of **N-Methylacrylamide**

Property	Value	References
CAS Number	1187-59-3	[3][4][5]
Molecular Formula	C ₄ H ₇ NO	[1][3][5]
Molecular Weight	85.10 g/mol	[2]
Appearance	Colorless to pale yellow liquid or off-white solid	[1][3][6]
Boiling Point	~207.7 °C at 760 mmHg	[5]
Melting Point	102-106 °C	[4][6]
Density	~0.89 - 1.04 g/cm ³	[4][5]
IUPAC Name	N-methylprop-2-enamide	[2]

Table 2: Typical Purity Specifications for **N-Methylacrylamide**

Parameter	Specification	References
Purity (Assay)	≥ 97%	[1][3]
Inhibitor (e.g., MEHQ)	Typically added; concentration varies by supplier	-
Water Content	Specification varies by supplier	-

Common Impurities

While specific impurity profiles depend on the manufacturing process, common impurities in **N-Methylacrylamide** can originate from unreacted starting materials or side reactions. The most common synthesis route involves the reaction of an acrylic acid derivative with methylamine. Therefore, residual amounts of these precursors can be present in the final product.

N-Methylacrylamide
(C₄H₇NO)

Methylamine

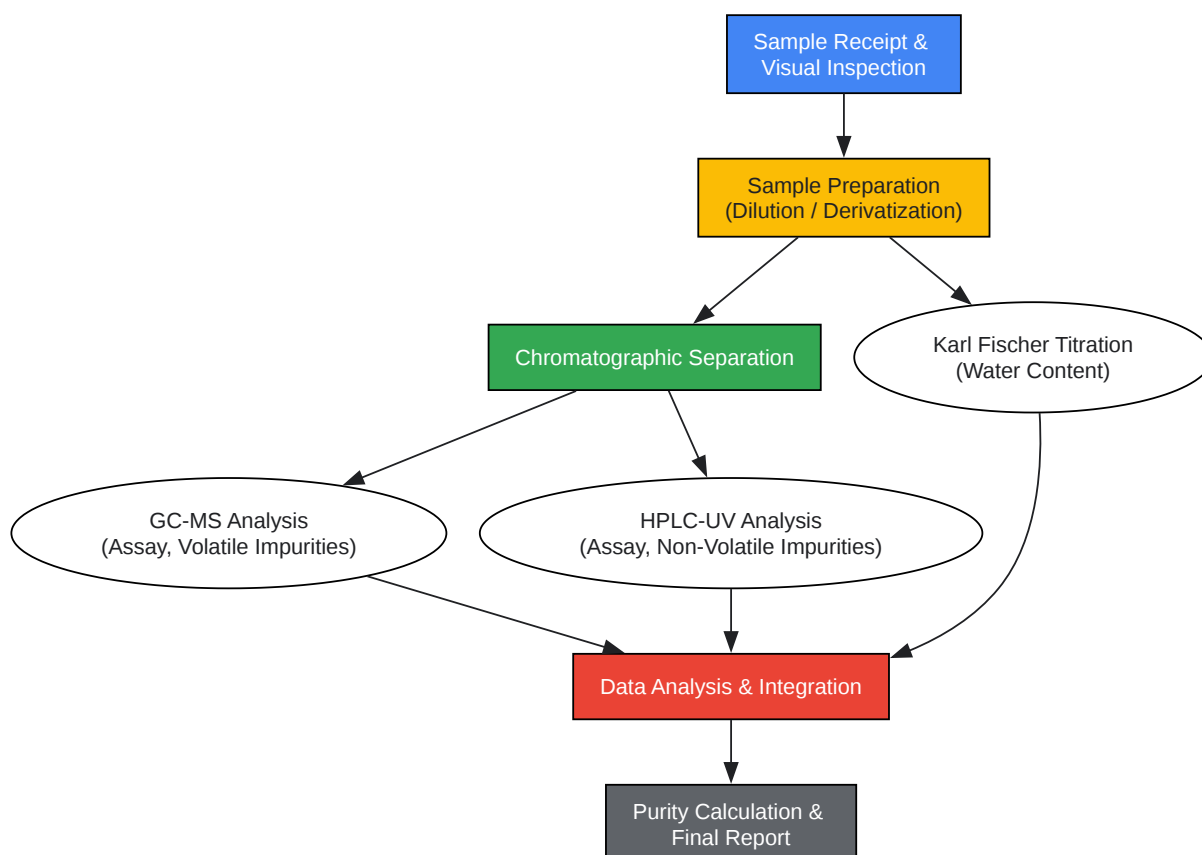
Acrylic Acid

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Caption: **N-Methylacrylamide** and potential process-related impurities.

Analytical Workflow for Purity Assessment

A systematic approach is required to determine the purity and impurity profile of an NMA monomer batch. This workflow ensures that the material meets the required specifications before use in polymerization or other applications. The process involves initial checks, sample preparation, and analysis by chromatographic techniques.



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Caption: General workflow for **N-Methylacrylamide** monomer purity analysis.

Experimental Protocols

The following protocols are illustrative examples for the analysis of **N-Methylacrylamide**, based on established methods for structurally similar amide compounds.[7][8][9] Method validation is required for specific applications.

Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar molecules like NMA by GC can be challenging, often resulting in poor peak shape.[9] Derivatization is a common strategy to improve volatility and chromatographic performance.[7] This example protocol uses a silylation reagent.[7]

Objective: To determine the purity of **N-Methylacrylamide** and identify volatile impurities.

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (MS) detector
- Autosampler

Materials:

- **N-Methylacrylamide** sample
- Acetonitrile (HPLC grade)
- Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst[7]
- Internal Standard (e.g., Dodecane)
- GC Vials

Procedure:

- Internal Standard Stock Solution: Prepare a 1 mg/mL solution of Dodecane in acetonitrile.

- Sample Preparation: a. Accurately weigh approximately 10 mg of the NMA sample into a 10 mL volumetric flask. b. Add 1.0 mL of the Internal Standard Stock Solution. c. Dilute to volume with acetonitrile and mix thoroughly.
- Derivatization: a. Transfer 500 μ L of the sample solution into a GC vial.^[7] b. Add 100 μ L of the MSTFA reagent.^[7] c. Seal the vial and heat at 70°C for 60 minutes.^[7] d. Allow the vial to cool to room temperature before analysis.^[7]
- GC-MS Conditions:
 - GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
 - Injector: Splitless mode, 250°C
 - Carrier Gas: Helium, constant flow at 1.2 mL/min
 - Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
 - MS Detector: Electron Ionization (EI) mode, scan range 40-400 amu.

Data Analysis:

- Identify the peaks for the derivatized NMA and the internal standard based on their retention times and mass spectra.
- Calculate the area ratio of the NMA peak to the internal standard peak.
- Determine the purity by comparing the area ratio of the sample to that of a similarly prepared certified reference standard.
- Express purity as a percentage (w/w).

Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for quantifying NMA and its less volatile impurities.

Objective: To determine the purity of **N-Methylacrylamide** by HPLC with UV detection.

Instrumentation:

- HPLC system with a UV detector
- Autosampler
- Data acquisition software

Materials:

- **N-Methylacrylamide** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (or Phosphoric Acid)[[10](#)]
- Volumetric flasks, pipettes, and autosampler vials

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Standard Preparation: a. Accurately weigh approximately 25 mg of NMA reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. c. Prepare a series of working standards by serial dilution.
- Sample Preparation: a. Prepare the sample solution at the same concentration as the main standard (approx. 1 mg/mL) using the 50:50 diluent.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Mobile Phase: Isocratic elution with 20% Acetonitrile / 80% Water (with 0.1% Formic Acid) or a shallow gradient depending on impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 205 nm[8]
- Injection Volume: 10 µL

Data Analysis:

- Generate a calibration curve from the peak areas of the working standards.
- Calculate the concentration of NMA in the sample solution using the calibration curve.
- Determine the purity by area percent (assuming all impurities have a similar response factor at the detection wavelength) or against the certified reference standard.
- Express purity as a percentage (w/w).

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